molecular formula C13H13N3 B14063764 {[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile CAS No. 22269-55-2

{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile

Cat. No.: B14063764
CAS No.: 22269-55-2
M. Wt: 211.26 g/mol
InChI Key: WPJHTIRBHRFQKU-UHFFFAOYSA-N
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Description

Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- is an organic compound with a complex structure that includes a dimethylamino group and a methylphenyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- typically involves the reaction of 4-(dimethylamino)-2-methylbenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, methylene-
  • Malononitrile, methylene-
  • Vinylidene cyanide
  • 1,1-Dicyanoethylene

Uniqueness

Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- is unique due to the presence of the dimethylamino and methylphenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

22269-55-2

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[[4-(dimethylamino)-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C13H13N3/c1-10-6-13(16(2)3)5-4-12(10)7-11(8-14)9-15/h4-7H,1-3H3

InChI Key

WPJHTIRBHRFQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C=C(C#N)C#N

Origin of Product

United States

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